4,4-Difluoropentan-1-ol

Description

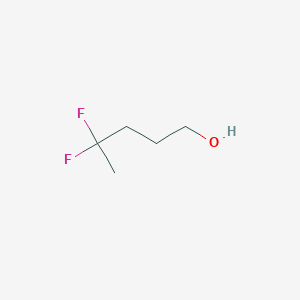

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O/c1-5(6,7)3-2-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKWYAWXQNRRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455037-30-5 | |

| Record name | 4,4-difluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Difluoropentan-1-ol: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,4-Difluoropentan-1-ol, a fluorinated building block of increasing interest to researchers, scientists, and drug development professionals. The strategic incorporation of gem-difluoro groups into organic molecules is a well-established strategy for modulating their physicochemical and pharmacokinetic properties. This guide delves into the specifics of this compound, offering insights into its reactivity and its potential as a valuable synthon in the development of novel therapeutics.

Introduction: The Rising Prominence of Gem-Difluoroalkanes in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups, ethers, and other functionalities. This substitution can enhance metabolic stability by blocking sites of oxidation and can modulate the electronic properties of adjacent functional groups, thereby influencing reactivity and biological activity. This compound, with its primary alcohol and a gem-difluoro group, represents a versatile building block for introducing this valuable motif into a diverse range of molecular scaffolds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. While extensive experimental data for this compound is not widely published, we can compile its fundamental properties from available databases and predict others based on its structure.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1455037-30-5 | PubChem[1] |

| Molecular Formula | C5H10F2O | PubChem[1] |

| Molecular Weight | 124.13 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., ethers, alcohols, chlorinated solvents) | |

| XLogP3-AA | 0.8 | PubChem[1] |

Synthesis of this compound: A Practical Approach

A reliable synthetic route is essential for the accessibility of any chemical building block. While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible and practical two-step synthesis can be devised from commercially available starting materials. This proposed synthesis involves the Claisen condensation to form a β-keto ester followed by reduction of the ester functionality.

Synthetic Pathway Overview

The proposed synthesis commences with the reaction of a difluoroacetyl halide with ethyl acetate to yield ethyl 4,4-difluoroacetoacetate. This intermediate is then reduced using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH4) to afford the target molecule, this compound.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate

This procedure is adapted from a known method for synthesizing similar β-keto esters.[2]

-

To a stirred solution of sodium ethoxide in anhydrous ethanol at 0-5 °C, add ethyl acetate dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, slowly add difluoroacetyl chloride (or another suitable difluoroacetyl halide) to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain ethyl 4,4-difluoroacetoacetate.

Step 2: Reduction of Ethyl 4,4-difluoroacetoacetate to this compound

This protocol is based on standard procedures for the reduction of esters using Lithium Aluminium Hydride.[3][4][5][6]

-

To a stirred suspension of Lithium Aluminium Hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 4,4-difluoroacetoacetate in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This should produce a granular precipitate of aluminum salts.

-

Filter the resulting slurry through a pad of Celite® and wash the filter cake with additional ether or THF.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl group (CH3) adjacent to the difluoro center would appear as a triplet due to coupling with the two fluorine atoms. The methylene groups (CH2) would exhibit complex splitting patterns due to coupling with adjacent protons and potentially long-range coupling with the fluorine atoms. The hydroxyl proton (OH) would likely appear as a broad singlet, which would be exchangeable with D2O.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbon bearing the two fluorine atoms (CF2) would appear as a triplet in the proton-decoupled spectrum due to one-bond C-F coupling. The chemical shifts of the other carbons would be influenced by the electron-withdrawing effect of the fluorine atoms.[7]

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence of the gem-difluoro group. It is expected to show a single signal, which would be a quartet due to coupling with the adjacent methyl protons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[8][9][10][11] Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. C-H stretching vibrations for the alkyl chain would be observed around 2850-3000 cm⁻¹.[12]

-

Mass Spectrometry (MS): The mass spectrum would likely show a molecular ion peak (M+), although it may be of low intensity.[13][14] Common fragmentation patterns would include the loss of water (M-18), and alpha-cleavage adjacent to the oxygen atom. Fragmentation involving the loss of HF or other fluorine-containing radicals is also possible.

Chemical Reactivity and Synthetic Utility

This compound possesses two key functional groups that dictate its reactivity: a primary alcohol and a gem-difluoroalkane moiety.

Reactions of the Hydroxyl Group

The primary alcohol functionality allows for a wide range of common transformations:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4,4-difluoropentanal, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate or chromic acid would likely lead to the formation of 4,4-difluoropentanoic acid.

-

Etherification: Williamson ether synthesis can be employed to form ethers.[15] Deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide, would yield the corresponding 4,4-difluoropentyl ether.

-

Esterification: The alcohol can be readily esterified by reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides to produce a variety of esters.

Reactivity of the Gem-Difluoro Group

The gem-difluoro group is generally stable under many reaction conditions. However, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent positions. For instance, the acidity of the protons on the carbon adjacent to the CF2 group may be slightly increased.

Caption: Key reactions of this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of the this compound motif into bioactive molecules can be a powerful strategy for lead optimization in drug discovery.

-

Metabolic Blocking: The gem-difluoro group can serve as a metabolically stable replacement for a methylene group that is susceptible to enzymatic oxidation. By blocking this metabolic soft spot, the half-life and bioavailability of a drug candidate can be significantly improved.

-

Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The precise control of lipophilicity is crucial for optimizing drug delivery and cellular permeability.

-

Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of a molecule due to steric and electronic effects. This can lead to a more favorable binding conformation with the target protein, resulting in enhanced potency.

-

Bioisosteric Replacement: As mentioned earlier, the CF2 group can act as a bioisostere for a carbonyl group or an ether linkage. This allows for the fine-tuning of electronic and steric properties while maintaining or improving biological activity.

While specific examples of this compound in marketed drugs are not yet prevalent, the broader class of gem-difluoroalkanes is well-represented in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The availability of versatile building blocks like this compound is expected to accelerate the exploration of this chemical space.

Safety and Handling

Based on the GHS classification, this compound is a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the predictable reactivity of its functional groups make it an attractive tool for researchers aiming to introduce the gem-difluoro motif into their target molecules. As the demand for novel and improved therapeutics continues to grow, the strategic use of fluorinated synthons like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2023, January 31). r/chemistry - LiAlH4. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

-

Britton, R., et al. (2019). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Chemistry – A European Journal, 25(70), 15993-15997. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,4-difluoropentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Difluoropentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-4,4-difluoropentan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Hu, J., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic letters, 14(19), 5030–5033. [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-4,4-difluoropentan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

National Center for Biotechnology Information. (n.d.). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PubMed Central. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. Retrieved from [Link]

Sources

- 1. This compound | C5H10F2O | CID 54148084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. uni-saarland.de [uni-saarland.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4-Difluoropentan-1-ol: A Valuable Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have made fluorinated building blocks indispensable tools for the development of novel therapeutics. Among these, 4,4-Difluoropentan-1-ol (CAS Number: 1455037-30-5) emerges as a significant synthon, offering a gem-difluoro moiety on a versatile pentanol framework. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, tailored for professionals in chemical research and drug development.

The gem-difluoromethylene group (CF2) is a particularly interesting structural motif, often employed as a bioisostere for carbonyl groups, ether linkages, or even a methylene group, profoundly influencing the electronic and conformational properties of a molecule.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1455037-30-5 | [2] |

| Molecular Formula | C5H10F2O | [2] |

| Molecular Weight | 124.13 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(CCCO)(F)F | [3] |

| InChIKey | AVKWYAWXQNRRLC-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 0.8 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from a suitable ketoester, followed by reduction of the resulting difluorinated carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of 4,4-Difluoropentanoic Acid

This protocol is based on standard procedures for the reduction of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[4][5][6] Alternatively, borane complexes such as borane-tetrahydrofuran (BH3-THF) can be employed, often offering higher chemoselectivity.[7][8][9]

Materials:

-

4,4-Difluoropentanoic acid

-

Lithium aluminum hydride (LiAlH4) or Borane-THF complex (BH3-THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

Procedure using Lithium Aluminum Hydride:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH4 (1.2 equivalents) in anhydrous THF.

-

Addition of Acid: A solution of 4,4-difluoropentanoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Workup: The resulting suspension is filtered, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography to yield this compound.

Procedure using Borane-THF Complex:

-

Setup: A flame-dried, round-bottom flask is charged with a solution of 4,4-difluoropentanoic acid (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Borane: A solution of BH3-THF (typically 1 M, 2-3 equivalents) is added dropwise to the carboxylic acid solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

-

Quenching and Workup: The reaction is quenched by the slow addition of methanol, followed by evaporation of the solvents. The residue is then treated with 1 M HCl and extracted with diethyl ether. The combined organic extracts are washed with saturated NaHCO3 solution and brine, dried over anhydrous MgSO4, and concentrated.

-

Purification: The crude alcohol is purified by distillation or column chromatography.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups and the terminal methyl group. The protons on the carbon adjacent to the CF2 group (C3) will likely appear as a triplet of triplets due to coupling with both the fluorine atoms and the protons on the adjacent methylene group (C2). The protons of the CH2OH group (C1) will appear as a triplet, and the hydroxyl proton will be a broad singlet. The methyl protons (C5) will be a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to one-bond C-F coupling. The chemical shifts of the other carbons will be influenced by the electron-withdrawing effect of the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[10][11] It is expected to show a single signal for the two equivalent fluorine atoms, which will be split into a quartet by the adjacent methyl protons.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+). Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[12] For this molecule, cleavage between C1 and C2 would yield a fragment at m/z 31 (CH2OH+). Fragmentation involving the C-F bonds or loss of HF is also possible.[13]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[14][15][16][17][18] The spectrum will also show C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching around 1050 cm⁻¹.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a building block in medicinal chemistry. The presence of a primary alcohol allows for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to halides for subsequent nucleophilic substitution reactions.

The gem-difluoroalkyl motif is a valuable pharmacophore that can:

-

Serve as a Bioisostere: The CF2 group can act as a non-hydrolyzable mimic of a carbonyl group or an ether oxygen, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate.

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.

-

Enhance Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Improve Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

Given these properties, this compound is a promising starting material for the synthesis of a variety of biologically active molecules, including enzyme inhibitors, receptor modulators, and other therapeutic agents. Its presence in patent literature, as indicated by its InChIKey, suggests its use in proprietary drug discovery programs.[2][19]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential for application in drug discovery and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through the reduction of 4,4-difluoropentanoic acid. The unique properties conferred by the gem-difluoromethylene group make this compound an attractive starting material for the synthesis of novel therapeutic agents with improved pharmacological profiles. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like this compound in the drug development pipeline is set to increase.

References

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. (n.d.). ResearchGate. Retrieved from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

-

This compound | C5H10F2O | CID 54148084. (n.d.). PubChem. Retrieved from [Link]

-

Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). YouTube. Retrieved from [Link]

-

Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022, January 25). ChemRxiv. Retrieved from [Link]

-

Lithium aluminium hydride. (n.d.). Wikipedia. Retrieved from [Link]

-

Infrared Spectroscopy and Its Use in Gemology. (2025, February 7). GIA. Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022, November 15). Organic Letters. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

6.2: Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy In Gemstone Testing. (n.d.). Stone Group Labs. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

1-Amino-4,4-difluoropentan-2-ol | C5H11F2NO | CID 137422003. (n.d.). PubChem. Retrieved from [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

How Infrared Light Reveals the Truth About Gemstones. (2025, May 12). Spectroscopy Online. Retrieved from [Link]

-

Infrared Spectroscopy and Its Use in Gemology. (n.d.). GIA. Retrieved from [Link]

-

Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org. Retrieved from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved from [Link]

-

Development of Mid-Infrared Absorption Spectroscopy for Gemstone Analysis. (2023, April 29). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (n.d.). MDPI. Retrieved from [Link]

-

Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. (n.d.). PubMed. Retrieved from [Link]

-

4,4-difluoro-3,3-dimethylpentan-1-ol. (n.d.). PubChemLite. Retrieved from [Link]

-

This compound (C5H10F2O). (n.d.). PubChemLite. Retrieved from [Link]

-

A concise Synthesis of L-4,4-difluoroglutamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (2025, August 5). ResearchGate. Retrieved from [Link]

-

3,3-Difluoro-4,4-dimethylpentan-1-ol | C7H14F2O | CID 105429698. (2026, January 10). PubChem. Retrieved from [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H10F2O | CID 54148084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H10F2O) [pubchemlite.lcsb.uni.lu]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. biophysics.org [biophysics.org]

- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. Infrared Spectroscopy and Its Use in Gemology [gia.edu]

- 15. stonegrouplabs.com [stonegrouplabs.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. gia.edu [gia.edu]

- 18. mdpi.com [mdpi.com]

- 19. 1-Amino-4,4-difluoropentan-2-ol | C5H11F2NO | CID 137422003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Geminal Difluorination

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 4,4-Difluoropentan-1-ol

In the landscape of modern medicinal chemistry, the selective incorporation of fluorine into organic molecules is a paramount strategy for optimizing drug-like properties. The geminal difluoro (gem-difluoro) group, -CF₂-, stands out as a particularly powerful motif. It serves as a non-hydrolyzable bioisostere of a carbonyl group, can block sites of metabolic oxidation, and subtly modulates physicochemical properties such as lipophilicity and pKa. This guide provides a comprehensive technical overview of this compound (CAS: 1455037-30-5), a versatile building block that delivers this valuable gem-difluoro moiety within a flexible aliphatic chain, making it a significant tool for drug development professionals.

Core Molecular and Physicochemical Properties

This compound is a primary alcohol functionalized with a gem-difluoro group at the C-4 position. This structure combines the reactive handle of a hydroxyl group—amenable to a wide array of synthetic transformations—with the property-modulating effects of the difluoromethylene group.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1455037-30-5 | PubChem[1] |

| Molecular Formula | C₅H₁₀F₂O | PubChem[1] |

| Molecular Weight | 124.13 g/mol | PubChem[1] |

| Canonical SMILES | CC(CCCO)(F)F | PubChem[1] |

| LogP | 0.82 | University of Southampton[2] |

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are the most definitive methods for confirming the structure of this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) | Rationale & Notes |

| ¹H | ~3.7 | t | Jнн ≈ 6.5 | -CH₂OH (H1): Adjacent to one CH₂ group. |

| ¹H | ~1.6-1.8 | m | - | -CH₂- (H2): Complex coupling to adjacent CH₂ and CH₂CF₂ groups. |

| ¹H | ~1.9-2.1 | m | ³JнF ≈ 15 | -CH₂CF₂- (H3): Coupling to adjacent CH₂ and gem-difluoro group. |

| ¹H | ~1.6 | t | ³JнF ≈ 18 | -CH₃ (H5): Characteristic triplet due to strong coupling to two fluorine atoms.[3] |

| ¹⁹F | ~ -92 | qt | ³JFH(H3) ≈ 15, ³JFH(H5) ≈ 18 | -CF₂- : Coupled to the two protons on C3 and the three protons on C5. Based on tosylate derivative data.[3] |

| ¹³C | ~62 | s | - | C1 : Carbon bearing the hydroxyl group. |

| ¹³C | ~30 | s | - | C2 : Methylene carbon. |

| ¹³C | ~35 | t | ²JCF ≈ 20-25 | C3 : Methylene carbon adjacent to the CF₂ group, shows coupling to fluorine. |

| ¹³C | ~124 | t | ¹JCF ≈ 240-250 | C4 : Carbon bearing the two fluorine atoms, exhibits a large one-bond C-F coupling. |

| ¹³C | ~24 | t | ²JCF ≈ 25-30 | C5 : Methyl carbon, shows coupling to the gem-difluoro group. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR Spectroscopy : Key expected absorbances include a broad peak around 3300 cm⁻¹ for the O-H stretch, sharp peaks around 2950-2850 cm⁻¹ for C-H stretching, and one or more strong, characteristic C-F stretching bands in the 1100-1000 cm⁻¹ region.

-

Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 124. Key fragmentation patterns would likely involve the loss of water (M-18), loss of HF (M-20), and cleavage of the carbon chain, particularly alpha-cleavage next to the oxygen atom.

Synthesis and Reactivity

This compound is not naturally occurring and requires a targeted synthetic approach. A reliable route has been developed starting from the commercially available 5-hydroxypentan-2-one.[4]

Synthetic Workflow

Caption: Synthetic pathway for this compound from 5-hydroxypentan-2-one.

Experimental Protocol: Deoxofluorination of a γ-Keto Alcohol

The conversion of the ketone to the gem-difluoro group is the pivotal step in the synthesis. Reagents like Diethylaminosulfur trifluoride (DAST) or the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[5]

Disclaimer: This protocol is an illustrative example based on established procedures.[6] All work involving fluorinating agents must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment. DAST can decompose violently upon heating.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer is charged with the protected keto alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: DAST (1.2-1.5 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The DAST solution is added dropwise to the stirred keto alcohol solution over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

-

Quenching: The flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the pure gem-difluorinated compound.

Reactivity as a Building Block

The primary alcohol of this compound serves as a synthetic handle. It can be readily converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This strategy has been employed in the synthesis of Raf kinase inhibitors, demonstrating its utility in elaborating complex molecular scaffolds.[7][8]

The Role of the 4,4-Difluoro Motif in Drug Discovery

The incorporation of the 4,4-difluoropentyl moiety can profoundly and beneficially impact the properties of a lead compound.

-

Metabolic Stability: The C4 position in a pentyl chain is a potential site for cytochrome P450-mediated oxidative metabolism. The replacement of the C-H bonds at this position with robust C-F bonds effectively blocks this metabolic pathway, which can increase the half-life and oral bioavailability of a drug candidate.[9]

-

Bioisosterism: The gem-difluoro group is a well-established bioisostere of a carbonyl group (C=O). It mimics the steric profile and electrostatic potential of a ketone but is non-hydrolyzable and cannot act as a hydrogen bond acceptor. This substitution can improve metabolic stability and alter receptor binding interactions.[9][10]

-

Lipophilicity Modulation: Fluorination is often assumed to increase lipophilicity, but its effect is highly context-dependent. Systematic studies have shown that the 4,4-difluoro motif in pentanol results in a LogP of 0.82, which is remarkably similar to that of 3-fluoropentan-1-ol.[2] This allows for the introduction of the metabolically robust gem-difluoro group without a significant lipophilicity penalty, a key consideration in modern drug design where minimizing LogP is often a goal to improve ADMET properties.[4]

-

Patented Applications: The use of this compound as a synthetic intermediate is cited in patents for the development of novel anti-cancer agents, specifically (1,6-Naphthyridin-3-yl)phenyl ureas as Raf inhibitors, underscoring its direct relevance to the pharmaceutical industry.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]

-

Physical Hazards: Flammable liquid and vapor (H226).

-

Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

Standard laboratory safety protocols should be followed, including use in a well-ventilated area, avoidance of heat and ignition sources, and use of appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound is more than a simple fluorinated alcohol; it is a strategic building block for the modern medicinal chemist. Its structure provides a convenient handle for synthetic elaboration while embedding a gem-difluoro group that can confer significant advantages in metabolic stability and act as a valuable bioisostere. Supported by a defined synthetic route and documented utility in pharmaceutical research, this compound represents a key tool for rationally designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

Hu, J., et al. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition. Available at: [Link]

-

Yagupolskii, L. M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

WIPO. (2013). Patent WO 2013/134298 A1: Raf Inhibitor Compounds. PATENTSCOPE. Available at: [Link]

-

University of Southampton. (n.d.). PhD Thesis: Lipophilicity Modulation in Drug Discovery. University of Southampton Research Repository. Available at: [Link]

-

Zhang, X., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic-Chemistry.org. Available at: [Link]

-

Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoride - Common Conditions. Organic-Synthesis.org. Available at: [Link]

-

University of Southampton. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ePrints Soton. Available at: [Link]

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. Available at: [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic-Synthesis.org. Available at: [Link]

-

Schoenebeck, F., et al. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC - NIH. Available at: [Link]

-

Gauth. (n.d.). Solved: this compound. Gauthmath. Available at: [Link]

-

University of Southampton. (n.d.). Supporting Information: Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. ePrints Soton. Available at: [Link]

Sources

- 1. This compound | C5H10F2O | CID 54148084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

An In-depth Technical Guide to the IUPAC Nomenclature of C₅H₁₀F₂O Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Molecular Identification

In the fields of medicinal chemistry and materials science, the precise structural identification of a molecule is paramount. A minor alteration in the placement of a single atom can drastically change a compound's pharmacological, toxicological, and physical properties. The molecular formula C₅H₁₀F₂O represents a multitude of structural isomers, each with a unique identity and potential application. Ambiguity in nomenclature can lead to costly errors in research, synthesis, and regulatory documentation.

This guide provides a comprehensive framework for applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system to the isomers of C₅H₁₀F₂O. As a senior application scientist, the focus here is not merely on listing rules, but on elucidating the chemical logic that underpins them. We will explore the principles of functional group priority, chain selection, and substituent naming to empower researchers to name and identify these compounds with confidence and accuracy.

PART 1: The Foundational Pillar: Functional Group Precedence

The IUPAC system is built on a hierarchy of functional groups. This hierarchy dictates which part of the molecule forms the base name (the suffix) and how the main carbon chain is numbered. For the atoms present in C₅H₁₀F₂O, the order of precedence is critical.[1]

-

Highest Priority: Ketone (C=O)

-

Intermediate Priority: Alcohol (-OH)

-

Lowest Priority: Ether (-O-), Halogen (-F)

Halogens and alkoxy (ether) groups are always treated as substituents and are named as prefixes.[2][3] The highest-ranking functional group present in an isomer determines the suffix of the IUPAC name and receives the lowest possible number (locant) in the carbon chain.[4]

Caption: Logical flow of IUPAC priority for C₅H₁₀F₂O functional groups.

PART 2: Systematic Nomenclature of C₅H₁₀F₂O Isomer Classes

The isomers of C₅H₁₀F₂O can be categorized into three primary classes based on the highest-priority functional group they contain: ketones, alcohols, and ethers.

Difluorinated Ketones: The Highest Precedence

When a C₅H₁₀F₂O isomer contains a carbonyl group (C=O), it is named as a ketone. The suffix "-one" replaces the "-e" of the parent alkane.[5]

Protocol for Naming Difluorinated Ketones:

-

Identify the Parent Chain: Find the longest continuous carbon chain that includes the carbonyl carbon. For a five-carbon chain, the parent name is derived from "pentane".

-

Number the Chain: Number the chain from the end that gives the carbonyl carbon the lowest possible number. This rule is absolute and takes precedence over the positions of the fluorine atoms.[4][6]

-

Name and Number Substituents: Identify the fluorine atoms. Use the prefix "difluoro-" to indicate two fluorine atoms. Assign a locant (number) to each fluorine atom based on its position on the chain.

-

Assemble the Name: List the substituents alphabetically (in this case, only "difluoro") preceded by their locants. Follow this with the parent chain name, including the locant for the carbonyl group, and end with the suffix "-one".

Example: 1,1-Difluoropentan-2-one

-

Step 1: The longest chain with the C=O group has five carbons (pentane).

-

Step 2: Numbering from the right gives the C=O group position '2'. Numbering from the left would give it '4'. Therefore, we number from the right.

-

Step 3: Both fluorine atoms are on carbon '1'.

-

Step 4: The name is assembled as 1,1-Difluoropentan-2-one .

Caption: Step-by-step naming process for a difluorinated ketone isomer.

Difluorinated Alcohols: The Hydroxyl Priority

In the absence of a ketone group, the hydroxyl (-OH) group takes priority.[7] The compound is named as an alcohol with the suffix "-ol".

Protocol for Naming Difluorinated Alcohols:

-

Identify the Parent Chain: Find the longest carbon chain containing the carbon atom bonded to the -OH group.

-

Number the Chain: Number the chain starting from the end that gives the hydroxyl-bearing carbon the lowest possible number.[5]

-

Name and Number Substituents: Locate the fluorine atoms and name them as "difluoro-" with their respective locants.

-

Assemble the Name: Combine the parts: (Fluorine locants)-Difluoro-(Parent chain with -OH locant)-ol.

Example: 2,5-Difluoropentan-1-ol

-

Step 1: The longest chain with the -OH group has five carbons (pentane).

-

Step 2: The -OH is on an end carbon. Numbering must start here, making it C1.

-

Step 3: The fluorine atoms are on carbons '2' and '5'.

-

Step 4: The name is 2,5-Difluoropentan-1-ol .

Difluorinated Ethers: The Alkoxy Substituent

If the oxygen atom is connected to two carbon atoms (an ether linkage) and there are no higher-priority groups (ketones or alcohols), the molecule is named as an alkoxy-substituted alkane.[8][9]

Protocol for Naming Difluorinated Ethers:

-

Identify the Two Carbon Groups: Identify the two alkyl groups attached to the oxygen.

-

Select the Parent Chain: The longer of the two alkyl groups becomes the parent alkane.[9]

-

Name the Alkoxy Group: The shorter alkyl group, along with the oxygen atom, is named as an "alkoxy" substituent (e.g., CH₃O- is methoxy).

-

Number the Parent Chain: Number the parent chain from the end that gives the alkoxy substituent the lowest number. If there is a tie, number to give the other substituents (the fluorine atoms) the lowest possible numbers.

-

Assemble the Name: List all substituents (alkoxy and fluoro) alphabetically, preceded by their locants, followed by the name of the parent alkane.[3]

Example: 1,1-Difluoro-3-methoxybutane

-

Step 1 & 2: The oxygen is attached to a methyl group and a four-carbon chain. The parent chain is butane.

-

Step 3: The CH₃O- group is "methoxy".

-

Step 4: Numbering the butane chain from the left gives the fluorine atoms position '1' and the methoxy group position '3'. Numbering from the right gives methoxy '2' and fluorines '4'. The '2' for the methoxy is lower, so we number from the right. The name becomes 4,4-Difluoro-2-methoxybutane. Let's re-evaluate with a different isomer for clarity.

Corrected Example: 2,2-Difluoro-1-methoxybutane

-

Step 1 & 2: Oxygen is attached to a methyl group and a difluorobutyl group. The parent chain is butane.

-

Step 3: The CH₃O- group is "methoxy".

-

Step 4: The parent chain must be numbered to give the substituents the lowest locants. The methoxy group is on C1 of the butane chain. The fluorines are on C2.

-

Step 5: The substituents are "2,2-difluoro" and "1-methoxy". Alphabetically, "difluoro" comes before "methoxy". The final name is 2,2-Difluoro-1-methoxybutane .

PART 3: Summary of Representative Isomers

The structural diversity of C₅H₁₀F₂O is extensive. The following table summarizes a selection of representative isomers, demonstrating the application of the IUPAC rules across different structural scaffolds. This includes saturated, unsaturated, and cyclic variations.

| Functional Class | Molecular Structure (Example) | IUPAC Name | Key Nomenclature Rationale |

| Ketone | F₂CH-C(=O)-CH₂-CH₂-CH₃ | 1,1-Difluoropentan-2-one | Carbonyl (C=O) at C2 gets the lowest number. |

| Ketone | CH₃-CF₂-C(=O)-CH₂-CH₃ | 2,2-Difluoropentan-3-one | Carbonyl at C3 is the lowest possible number from either end. |

| Alcohol | HO-CH₂-CHF-CH₂-CH₂-CHF-H | 2,5-Difluoropentan-1-ol | Hydroxyl (-OH) at C1 defines the numbering start. |

| Alcohol | CH₃-CF₂-CH(OH)-CH₂-CH₃ | 2,2-Difluoropentan-3-ol | Hydroxyl at C3 gets the lowest number. |

| Unsaturated Alcohol | HO-CH₂-CH=CH-CF₂-CH₃ | 4,4-Difluoropent-2-en-1-ol | -OH has priority over the double bond for numbering. |

| Ether | CH₃-O-CH₂-CF₂-CH₂-CH₃ | 2,2-Difluoro-1-methoxybutane | Butane is the parent chain; methoxy and difluoro are substituents. |

| Ether | CH₃CH₂-O-CF₂-CH₂-CH₃ | 1,1-Difluoro-2-ethoxypropane | Propane is the parent chain. "Difluoro" precedes "ethoxy" alphabetically. |

| Cyclic Ether | Tetrahydrofuran ring with F₂ on C2 | 2,2-Difluorotetrahydrofuran | The ring is the parent structure. |

| Cyclic Alcohol | Cyclopentanol ring with F on C2, C3 | 2,3-Difluorocyclopentan-1-ol | The carbon with the -OH group is C1. |

PART 4: Experimental Considerations for Isomer Differentiation

While IUPAC nomenclature provides a theoretical framework for identification, empirical validation is essential. For drug development professionals, distinguishing between closely related isomers is a routine challenge.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most powerful tool for this class of compounds. The chemical shift and coupling constants (J-coupling) of the fluorine nuclei provide definitive information about their electronic environment and proximity to other atoms. For example, geminal fluorines (on the same carbon, e.g., -CF₂-) will show different signals and coupling patterns than vicinal fluorines (on adjacent carbons, e.g., -CHF-CHF-).

-

¹H and ¹³C NMR: These spectra reveal the structure of the carbon-hydrogen framework. The chemical shift of carbons attached to fluorine or oxygen are significantly different, aiding in the assignment of the overall structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition (C₅H₁₀F₂O). Fragmentation patterns observed in MS/MS experiments can help differentiate isomers by revealing characteristic bond cleavages. For instance, ketones often exhibit a prominent McLafferty rearrangement, while alcohols will show a loss of water.

Conclusion

The systematic application of IUPAC nomenclature is an indispensable skill for scientists working with complex organic molecules. For the diverse isomers of C₅H₁₀F₂O, a logical, step-wise approach grounded in the principle of functional group precedence is key to achieving unambiguous naming. By categorizing isomers based on their primary functional group—ketone, alcohol, or ether—and meticulously applying the rules for numbering and substituent placement, researchers can ensure clear and precise communication. This clarity is the bedrock of reproducible science and is critical to the successful development of novel chemical entities.

References

-

Unacademy. (n.d.). Nomenclature of Organic Compounds containing Halogen. Retrieved from Unacademy. [Link]

-

Universal Class. (n.d.). Nomenclature for Alkyl Halides, Alcohols, Alkenes, and Alkynes. Retrieved from Universal Class. [Link]

-

No Brain Too Small. (n.d.). IUPAC naming. Retrieved from No Brain Too Small. [Link]

-

Pearson. (n.d.). Naming Ethers Explained: Definition, Examples, Practice & Video Lessons. Retrieved from Pearson+. [Link]

-

Scribd. (n.d.). Iupac Nomenclature. Retrieved from Scribd. [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from University of Calgary. [Link]

-

Wikipedia. (2023). IUPAC nomenclature of organic chemistry. Retrieved from Wikipedia. [Link]

-

University of Wisconsin-Madison. (n.d.). Rules for Naming Organic Molecules. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

-

The Organic Chemistry Tutor. (2019, April 29). IUPAC naming of alcohols [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2014, June 20). 2.5: The Nomenclature of Ethers. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Naming Ethers. Retrieved from Chemistry Steps. [Link]

-

Vedantu. (n.d.). Write IUPAC names of all the isomers C5H10 class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

-

OpenStax. (n.d.). 24.2 Naming Aldehydes and Ketones. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from Pressbooks. [Link]

-

Open Library Publishing Platform. (n.d.). 23.6 Ethers – Structure and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from Open Library Publishing Platform. [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Naming Ethers - Chemistry Steps [chemistrysteps.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 6. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling and Application of 4,4-Difluoropentan-1-ol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. As a fluorinated alcohol, this compound presents a unique set of properties and hazards that necessitate rigorous safety protocols. The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, making a thorough understanding of the safe management of such building blocks essential for innovation and laboratory safety.[1][2]

This compound is a specialized chemical intermediate. Its identity and key physical properties are summarized below, providing the foundational data needed for risk assessment and the design of experimental setups.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1455037-30-5 | [3] |

| Molecular Formula | C₅H₁₀F₂O | [3] |

| Molecular Weight | 124.13 g/mol | [3] |

| Appearance | Assumed to be a liquid (based on "Flammable liquid" classification) | [3] |

Comprehensive Hazard Analysis

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazards that demand strict adherence to safety protocols.[3] The primary risks are associated with its flammability and its effects on human health upon exposure.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Flammable liquids | H226 | Warning | Flammable liquid and vapor |

| Acute toxicity, oral | H302 | Warning | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Warning | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Warning | Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | Warning | May cause respiratory irritation |

Source: PubChem CID 54148084[3]

Caption: GHS Hazard overview for this compound.

Engineering Controls and Risk Mitigation

The combination of flammability and respiratory irritation mandates the use of robust engineering controls. The principle is to minimize vapor concentration in the work atmosphere and eliminate potential ignition sources.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[4][5] This is critical to contain flammable vapors and prevent inhalation, which can cause respiratory irritation.[3] The fume hood sash should be kept as low as possible.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors in the event of a small leak or spill.[6]

-

Ignition Source Control: All sources of ignition—such as open flames, hot plates, and non-intrinsically safe electrical equipment (e.g., stirrers, ovens)—must be strictly excluded from the area where the compound is handled and stored.[5][7] Use only non-sparking tools for opening or handling containers.[6]

-

Static Electricity: For transfers of significant quantities, containers and receiving equipment should be grounded and bonded to dissipate static electricity, which can be a sufficient ignition source for flammable vapors.[6][8]

Standard Operating Protocol: Safe Handling Workflow

Adherence to a systematic workflow is paramount for ensuring safety. The following protocol outlines the key steps for handling this compound from receipt to use.

Experimental Protocol: General Handling

-

Preparation and Inspection: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter.[9] Inspect all required Personal Protective Equipment (PPE) for integrity.

-

Chemical Retrieval: Transport the chemical container in a secondary, chemically resistant container from the storage location to the fume hood.

-

Dispensing:

-

Place the container securely within the fume hood.

-

If transferring, use grounded and bonded equipment for larger volumes.

-

Slowly uncap the container to release any potential pressure buildup.

-

Carefully pour or pipette the required amount, avoiding splashes.

-

-

Reaction Setup: Add the chemical to the reaction apparatus within the fume hood. Ensure the apparatus is properly vented.

-

Post-Use:

-

Securely cap the original container immediately after use.

-

Wipe the exterior of the container with a suitable solvent if necessary to remove any residue.

-

Return the container to its designated storage location.

-

-

Decontamination: Clean any contaminated glassware and the work surface within the fume hood. Dispose of contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.[4]

Caption: Step-by-step safe handling workflow for volatile chemicals.

Personal Protective Equipment (PPE)

The correct selection and use of PPE provide the primary barrier against exposure. The hazards of this compound necessitate the following:

-

Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[10] Given the severe eye irritation risk, a full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[7]

-

Skin Protection:

-

A flame-resistant lab coat should be worn and kept fully buttoned.

-

Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for resistance to fluorinated alcohols. Gloves should be inspected before each use and changed immediately if contamination or damage occurs.[9]

-

-

Footwear: Fully enclosed, non-perforated shoes must be worn in the laboratory.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H10F2O | CID 54148084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.technion.ac.il [chemistry.technion.ac.il]

- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 6. fishersci.com [fishersci.com]

- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Fluorinated Aliphatic Alcohols: Properties, Applications, and Methodologies

Introduction

Fluorinated aliphatic alcohols, particularly short-chain variants like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), represent a class of specialty solvents and reagents with a unique constellation of physicochemical properties.[1] The strategic substitution of hydrogen with fluorine atoms imparts characteristics that are profoundly different from their non-fluorinated analogs, making them indispensable tools in modern drug development, organic synthesis, and materials science.[2][3] This guide provides an in-depth exploration of the core principles governing the utility of fluorinated alcohols, details their key applications, and presents validated experimental protocols for researchers and scientists.

The Foundation: Unique Physicochemical Properties

The potent electron-withdrawing nature of fluorine atoms is the primary driver behind the distinctive behavior of fluorinated alcohols. This fundamental electronic effect gives rise to a suite of properties that collectively enable their remarkable performance in diverse applications.

-

Enhanced Acidity: The inductive effect of the trifluoromethyl group(s) strongly polarizes the O-H bond, making the proton significantly more acidic than in corresponding non-fluorinated alcohols.[4][5] For instance, HFIP has a pKa of 9.3, which is comparable to that of phenol, while isopropanol is far less acidic with a pKa of ~17.[6] This acidity allows them to act as effective, non-nucleophilic proton sources and strong hydrogen-bond donors.[7]

-

Strong Hydrogen-Bonding Donors: The high partial positive charge on the hydroxyl proton makes fluorinated alcohols exceptionally potent hydrogen-bond donors.[2][7] This ability to form strong hydrogen bonds is crucial for their role in stabilizing charged intermediates in reactions and for their profound effects on the secondary structure of proteins and peptides.[8][9]

-

Low Nucleophilicity: Despite the presence of a hydroxyl group, the electron-withdrawing fluorine atoms reduce the electron density on the oxygen, rendering it a very poor nucleophile.[7] This combination of high acidity and low nucleophilicity is rare and highly valuable, allowing these alcohols to serve as "non-coordinating" polar, protic solvents that can promote reactions without participating in them.

-

High Polarity and Ionizing Power: Fluorinated alcohols are highly polar solvents capable of dissolving a wide range of substances, including polar polymers like polyamides and esters.[10] Their high ionizing power facilitates reactions that proceed through cationic intermediates, often obviating the need for strong Lewis or protic acid catalysts.[9][11]

Prominent Fluorinated Alcohols: A Comparative Overview

While numerous fluorinated alcohols exist, 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are the most widely used in research and industry.[1] Their properties are best understood in comparison to their non-fluorinated parent compounds.

| Property | Ethanol (Non-Fluorinated) | 2,2,2-Trifluoroethanol (TFE) | Isopropanol (Non-Fluorinated) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

| Formula | C₂H₅OH | CF₃CH₂OH | (CH₃)₂CHOH | (CF₃)₂CHOH |

| Molar Mass ( g/mol ) | 46.07 | 100.04[5][12] | 60.10 | 168.04[6] |

| Boiling Point (°C) | 78.4 | 74.0[5] | 82.5 | 58.2[6] |

| Density (g/mL @ 25°C) | 0.789 | 1.383 | 0.786 | 1.596[6] |

| pKa | ~16 | 12.4[5] | ~17 | 9.3[6][13] |

Synthesis of Fluorinated Aliphatic Alcohols

Industrially, the synthesis of these crucial alcohols is achieved through robust chemical processes.

-

2,2,2-Trifluoroethanol (TFE) is commonly produced via the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as its esters or acid chloride.[4][14] An alternative route involves the hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR in the presence of a palladium-on-charcoal catalyst.[4][14]

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can be synthesized from hexafluoroacetone. The primary industrial method involves the catalytic hydrogenation of hexafluoroacetone.

Core Applications in Research and Development

The unique properties of fluorinated alcohols translate into powerful applications across several scientific disciplines.

A "Magic" Medium in Organic Synthesis

Fluorinated alcohols, particularly HFIP, have emerged as remarkable solvents that can dramatically accelerate reactions and enable transformations that are challenging in conventional media.[7][15] They are particularly effective for reactions involving cationic intermediates.[9]

-

C-H Functionalization: The use of TFE and HFIP has proven beneficial for reactivity and selectivity in various transition metal-catalyzed direct C-H functionalization reactions.[15]

-

Friedel-Crafts Reactions: HFIP's ability to promote electrophilic aromatic substitutions, often without any additional catalyst, represents a significant advancement.[11] Its strong hydrogen-bonding capability activates substrates, while its low nucleophilicity prevents solvent interference, offering a greener alternative to methods requiring stoichiometric Lewis acids.[11]

A Key Tool in Biochemistry and Protein Science

The interaction of fluorinated alcohols with polypeptides is a cornerstone of their use in biochemistry.

-

Induction of α-Helical Structures: TFE and HFIP are widely known to induce and stabilize α-helical conformations in peptides and proteins, making them invaluable for circular dichroism (CD) and nuclear magnetic resonance (NMR) studies of protein folding.[4][16]

-

Solubilization and Disaggregation: HFIP is an exceptionally powerful solvent for solubilizing peptides and monomerizing aggregated β-sheet structures, such as the amyloid-β (Aβ) peptides associated with Alzheimer's disease.[13][16][17] Its ability to disrupt the intermolecular hydrogen bonds that hold aggregates together is critical for preparing monomeric peptide stocks for biophysical assays.

Building Blocks in Medicinal and Materials Chemistry

Fluorinated alcohols are not just solvents but also important intermediates and building blocks.

-

Pharmaceuticals: HFIP is a key precursor in the synthesis of sevoflurane, a widely used inhalation anesthetic.[2][13] TFE is used in the synthesis of other anesthetics like isoflurane and desflurane.[2] The incorporation of fluorine can significantly improve a drug's metabolic stability and pharmacokinetic profile.[18][19]

-

Polymers and Electronics: TFE is employed as a solvent for nylon.[4] HFIP is used as a specialty solvent for a wide range of polymers, including polyesters and polyamides, and as a cleaning agent for electronics.[10]

Validated Experimental Protocols

The following protocols provide practical, step-by-step guidance for common applications of fluorinated alcohols.

Protocol 1: Disaggregation of Amyloid-β (1-42) Peptide using HFIP

Objective: To prepare a monomeric, seed-free stock solution of Aβ(1-42) peptide for aggregation or toxicity assays. HFIP is used to break down pre-existing aggregates (oligomers, fibrils) into a uniform monomeric state.

Materials:

-

Lyophilized Aβ(1-42) peptide

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Appropriate aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4)

-

Low-binding microcentrifuge tubes

-

Nitrogen or argon gas stream

Methodology:

-

Initial Dissolution: Carefully weigh the lyophilized Aβ(1-42) peptide and add the appropriate volume of neat HFIP to achieve a concentration of 1 mg/mL. Vortex gently for 1-2 minutes until the peptide is fully dissolved.

-

Incubation for Disaggregation: Incubate the HFIP-peptide solution at room temperature for 1-2 hours. This step is critical for ensuring the complete breakdown of all aggregated species.

-

HFIP Removal: Evaporate the HFIP under a gentle stream of dry nitrogen or argon gas until a thin, clear peptide film is formed at the bottom of the tube. Ensure all solvent is removed, as residual HFIP can affect subsequent experiments.

-

Resuspension: Resuspend the peptide film in anhydrous DMSO to create a concentrated stock (e.g., 5 mM). Pipette up and down carefully to ensure the entire film is dissolved.

-

Final Dilution: For the working solution, dilute the DMSO stock into the desired cold aqueous buffer immediately before use. Rapidly vortex for 15-30 seconds. This stock is now considered monomeric and ready for experimental use.

Self-Validation: The success of this protocol is validated by the reproducibility of kinetic assays (e.g., ThT fluorescence) initiated with this stock. Consistent lag times indicate a uniform, monomeric starting population.

Protocol 2: HFIP-Promoted Catalyst-Free Intramolecular Friedel-Crafts Acylation

Objective: To demonstrate the ability of HFIP to act as a non-coordinating, protic medium to promote a Friedel-Crafts reaction without a traditional Lewis acid catalyst.[11]

Materials:

-

Starting material (e.g., 4-phenylbutanoic acid)

-

Trifluoroacetic Anhydride (TFAA)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Round-bottom flask, magnetic stirrer

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous magnesium sulfate

Methodology:

-

Reactant Preparation: To a solution of the starting carboxylic acid (1.0 eq) in HFIP (0.2 M), add trifluoroacetic anhydride (1.5 eq) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. The HFIP solvent facilitates the formation of a mixed anhydride intermediate and stabilizes the subsequent acylium cation, promoting intramolecular cyclization.

-

Workup: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclized ketone product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The absence of metal-containing catalysts simplifies the workup to a simple aqueous wash, and the recyclability of HFIP (via distillation) enhances the sustainability of the process.[11]

Safety and Environmental Considerations

While incredibly useful, fluorinated alcohols require careful handling.

-